molecular formula C17H20ClN3O B3889939 4-(4-CHLOROBENZYL)-N-((5-METHYL-2-FURYL)METHYLENE)-1-PIPERAZINAMINE

4-(4-CHLOROBENZYL)-N-((5-METHYL-2-FURYL)METHYLENE)-1-PIPERAZINAMINE

Cat. No.: B3889939
M. Wt: 317.8 g/mol
InChI Key: PMRHWLZPQVBMDA-XDHOZWIPSA-N
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Description

4-(4-Chlorobenzyl)-N-((5-methyl-2-furyl)methylene)-1-piperazinamines is a complex organic compound with a molecular formula of C19H23ClN3O2 This compound is characterized by the presence of a chlorobenzyl group, a methyl-furyl group, and a piperazine ring

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-14-2-7-17(22-14)12-19-21-10-8-20(9-11-21)13-15-3-5-16(18)6-4-15/h2-7,12H,8-11,13H2,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRHWLZPQVBMDA-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-N-((5-methyl-2-furyl)methylene)-1-piperazinamines typically involves the reaction of 4-chlorobenzyl chloride with 1-piperazinecarboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps such as solvent extraction and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-N-((5-methyl-2-furyl)methylene)-1-piperazinamines undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(4-Chlorobenzyl)-N-((5-methyl-2-furyl)methylene)-1-piperazinamines has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-N-((5-methyl-2-furyl)methylene)-1-piperazinamines involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)-N-((5-methyl-2-furyl)methylene)-1-piperazinecarboxamide
  • 4-(4-Chlorobenzyl)-N-((5-methyl-2-furyl)methylene)-1-piperazinecarboxylate

Uniqueness

4-(4-Chlorobenzyl)-N-((5-methyl-2-furyl)methylene)-1-piperazinamines is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-CHLOROBENZYL)-N-((5-METHYL-2-FURYL)METHYLENE)-1-PIPERAZINAMINE
Reactant of Route 2
Reactant of Route 2
4-(4-CHLOROBENZYL)-N-((5-METHYL-2-FURYL)METHYLENE)-1-PIPERAZINAMINE

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